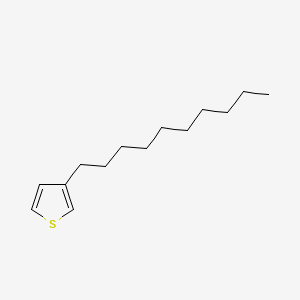
3-癸基噻吩
描述
3-Decylthiophene: is an organic compound characterized by a thiophene ring substituted with a decyl group at the third position. It has the molecular formula C14H24S and is known for its applications in organic electronics due to its conductive properties . The compound is a liquid at room temperature and is often used as a precursor in the synthesis of conducting polymers .
科学研究应用
3-Decylthiophene is widely used in scientific research, particularly in the field of organic electronics. Its applications include:
Conducting Polymers: Used as a precursor in the synthesis of conducting polymers, which are utilized in organic solar cells, light-emitting diodes, and field-effect transistors.
Sensors: Employed in the development of chemical sensors due to its conductive properties.
Photovoltaics: Incorporated into hybrid materials for use in solar cells, enhancing their efficiency and stability.
Biological Applications: Research is ongoing into its potential use in bioelectronics and as a component in biosensors.
作用机制
Target of Action
3-Decylthiophene is primarily used as a precursor for conducting polymers . Its primary targets are the polymer structures where it is incorporated to enhance their electrical and optical properties .
Mode of Action
The mode of action of 3-Decylthiophene is based on its incorporation into polymer structures. It contributes to the formation of π-conjugated polythiophenes, which are known for their outstanding optical and electronic properties . The compound interacts with its targets (polymer structures) by aligning itself in an edge-on orientation, probably to maximize the coverage of the low energy methyl groups at both the interfaces .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of conducting polymers, affecting the overall performance of these materials as semiconducting entities .
Result of Action
The result of 3-Decylthiophene’s action is the formation of conducting polymers with excellent electrical and optical properties . These polymers find extensive applications in the electronics industry, including in devices like polymer solar cells, organic light-emitting diodes, and thin film transistors .
Action Environment
The action of 3-Decylthiophene can be influenced by various environmental factors. For instance, the process of solvent vapor annealing and thermal annealing can affect the structure of the spin-coated poly(3-dodecylthiophene) thin films . Slow evaporation of solvents like toluene can create better ordering in the multilayer film .
准备方法
Synthetic Routes and Reaction Conditions: 3-Decylthiophene can be synthesized using the Kumada coupling reaction . This method involves the reaction of a Grignard reagent with a halogenated thiophene in the presence of a nickel or palladium catalyst. The use of 2-methyltetrahydrofuran as a solvent allows for higher concentrations of the Grignard reagent, resulting in high yields with minimal by-products .
Industrial Production Methods: In industrial settings, 3-Decylthiophene is produced through similar coupling reactions, often optimized for large-scale production. The reaction conditions are carefully controlled to ensure high purity and yield, with the product typically purified through distillation or recrystallization .
化学反应分析
Types of Reactions:
Oxidation: 3-Decylthiophene can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: Reduction of 3-Decylthiophene can be achieved using reagents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The thiophene ring in 3-Decylthiophene can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
相似化合物的比较
- 3-Hexylthiophene
- 3-Octylthiophene
- 3-Dodecylthiophene
Comparison: 3-Decylthiophene is unique due to its longer alkyl chain compared to 3-Hexylthiophene and 3-Octylthiophene. This longer chain improves its solubility and processability, making it more suitable for certain applications in organic electronics. Compared to 3-Dodecylthiophene, 3-Decylthiophene offers a balance between solubility and electronic properties, making it a versatile choice for various research applications .
属性
IUPAC Name |
3-decylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBIBLZTQMCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-65-5 | |
| Record name | Thiophene, 3-decyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60340732 | |
| Record name | 3-Decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65016-55-9 | |
| Record name | 3-Decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-decylthiophene is C14H24S. Its molecular weight is 224.42 g/mol.
A: 3-decylthiophene can be characterized using various spectroscopic techniques. FTIR spectroscopy can identify characteristic peaks, such as C-H stretching vibrations of the alkyl chain and C=C stretching vibrations of the thiophene ring [, ]. UV-Vis spectroscopy can provide information about the electronic structure and conjugation length [, ]. NMR spectroscopy can be used to determine the regioregularity of the polymerized 3-decylthiophene [, ].
ANone: P3DT exhibits several properties beneficial for applications in organic electronics:
- Conductivity: P3DT is a conjugated polymer, meaning it has alternating single and double bonds along its backbone. This allows for electron delocalization and, upon doping, electrical conductivity [, ].
- Solubility and Processability: The decyl side chain makes P3DT soluble in common organic solvents, enabling solution processing techniques like spin-coating for thin-film fabrication [, , , ].
- Optical Properties: P3DT absorbs light in the visible spectrum and exhibits fluorescence, making it suitable for applications in organic photovoltaic devices (OPVs) and light-emitting diodes (LEDs) [, , , , ].
- Electrochemical Properties: P3DT can be reversibly oxidized and reduced, a property exploited in electrochromic devices and sensors [, ].
ANone: P3DT can be synthesized via:
- Electrochemical Polymerization: This method involves the application of an electric current to oxidize 3-decylthiophene monomers in an electrolyte solution, resulting in polymer film deposition on an electrode surface [, ]. The morphology of the resulting P3DT film can be influenced by factors like the solvent, electrolyte, and applied current density []. Ionic liquids have shown promise as solvents in the electrochemical polymerization of 3-decylthiophene, enabling polymerization at room temperature without the need for additional electrolytes [].
- Chemical Oxidative Polymerization: This method utilizes oxidizing agents like ferric chloride (FeCl3) to polymerize 3-decylthiophene in solution [, , ]. Careful control of monomer addition rate and concentration is crucial in this method to achieve high regioregularity, a crucial factor for achieving desirable properties in the resulting P3DT [].
A: Regioregularity refers to the orientation of the decyl side chains along the P3DT backbone. High regioregularity (head-to-tail arrangement) leads to a more planar polymer conformation, facilitating better chain packing, increased conjugation length, and improved charge transport properties compared to regiorandom P3DT [, , , , ].
ANone: Various techniques are employed to study P3DT:
- X-ray Diffraction (XRD): Provides information about the crystalline structure and degree of crystallinity in P3DT [, , , ].
- Atomic Force Microscopy (AFM): Enables the visualization of surface morphology and phase separation in P3DT blends [].
- Transmission Electron Microscopy (TEM): Allows for the imaging of P3DT nanostructures and morphology at higher resolution [].
- UV-Vis Spectroscopy: Provides insights into the electronic structure and conjugation length, which can be correlated with structural order [, , , ].
A: In OPVs, P3DT acts as an electron donor material (p-type semiconductor) due to its ability to absorb light and transport the generated positive charges (holes) [, , ]. It is often blended with electron acceptor materials (n-type semiconductors) like fullerene derivatives or other conjugated molecules to create a bulk heterojunction (BHJ) structure.
ANone: Yes, beyond OPVs, P3DT's properties make it suitable for various applications:
- Organic Field-Effect Transistors (OFETs): P3DT can be used as the semiconducting layer in OFETs, where its charge transport properties are essential for device performance [].
- Organic Light-Emitting Diodes (OLEDs): P3DT's electroluminescent properties make it suitable for use as an emissive layer in OLEDs [].
- Sensors: P3DT's electrical and optical properties can be sensitive to external stimuli like chemicals or gases, making it suitable for sensing applications. []
A: Research on the environmental impact of P3DT is still ongoing. Understanding its long-term degradation pathways and potential ecotoxicological effects is crucial for its sustainable application. Strategies to mitigate any negative impacts, such as developing biodegradable P3DT analogs or efficient recycling methods, are currently being explored [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


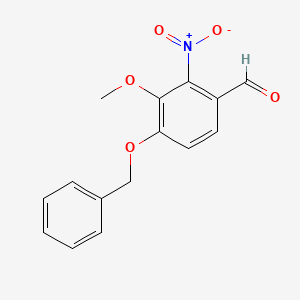
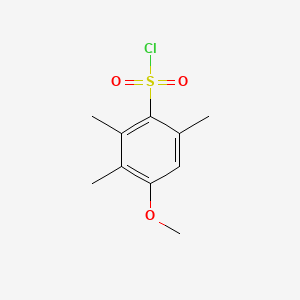
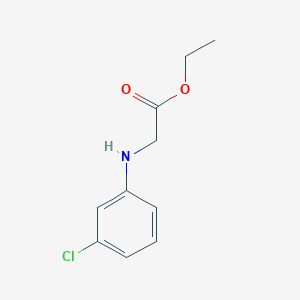
![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

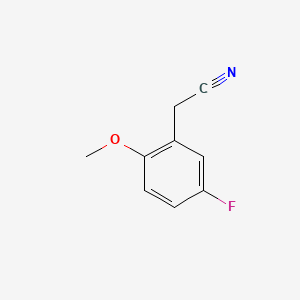

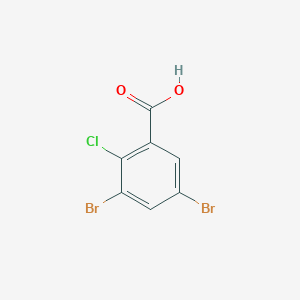
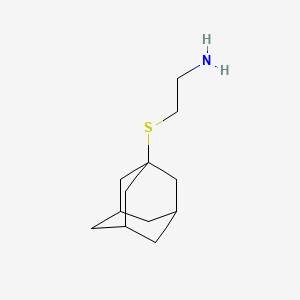
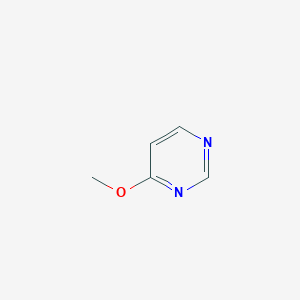
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)
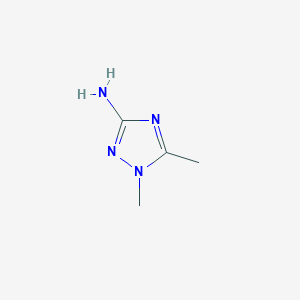
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)

